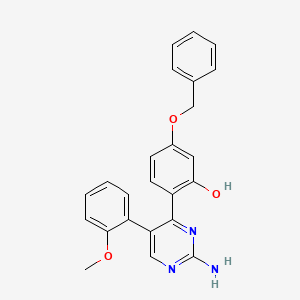

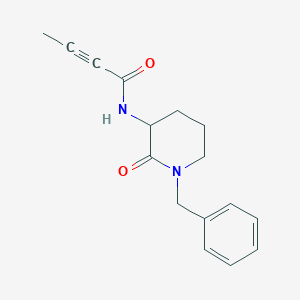

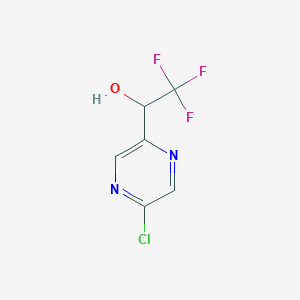

![molecular formula C16H16N4O2 B2973616 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide CAS No. 847387-92-2](/img/structure/B2973616.png)

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . This compound has been receiving significant attention in the synthetic chemistry community .

Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc . A series of novel amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones were synthesized by propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .Molecular Structure Analysis

The molecular structure of “this compound” and its molecular orbital were obtained by the b3lyp/6–31G method . This method is considered an efficient and reliable method to deal with quantum chemical problems .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The mechanisms for the selected reactions are also discussed to observe the formation of this heterocyclic moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, 1H NMR spectra for compound 3 were recorded with a Varian Mercury (200 MHz) in DMSO-d6 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines are explored for their potential as antiulcer agents, showcasing the synthetic routes and biological evaluation of compounds with cytoprotective properties against ulcer models (Starrett et al., 1989). These compounds demonstrate a focus on developing new therapeutic agents with potential applications in gastric protection and treatment.

Antineoplastic Activity

Research into benzimidazole condensed ring systems, including imidazo[1,2-a]pyrimidine derivatives, highlights efforts to develop antineoplastic agents. The synthesis of these derivatives and their evaluation against various cancer cell lines indicate the potential of such compounds in cancer chemotherapy (Abdel-Hafez, 2007). This area of research focuses on the creation of novel compounds for the treatment of cancer.

Chemical Detoxification

The study on selenoester derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine explores their synthesis and application in the chemical detoxification of mercury chloride (HgCl2), suggesting a potential environmental application of these compounds in mitigating mercury-induced toxicity (Sharma et al., 2018). This research indicates the versatility of imidazo[1,2-a]pyrimidine derivatives in environmental science.

Antimicrobial Activity

The synthesis and antimicrobial evaluation of imidazo[1,2-a]pyrimidines against a variety of microorganisms highlight their potential as antimicrobial agents. Certain derivatives have shown significant activity, suggesting their application in developing new antimicrobial therapies (Revanker et al., 1975).

Wirkmechanismus

Target of Action

The primary target of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide is the enzyme Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever .

Mode of Action

this compound acts as a selective inhibitor of the COX-2 enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes. By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain .

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug These properties can significantly impact the drug’s efficacy and safety

Result of Action

The primary result of the action of this compound is a reduction in inflammation and pain . By inhibiting the COX-2 enzyme and reducing the production of prostaglandins, the compound can alleviate symptoms associated with conditions like arthritis and other inflammatory diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect its efficacy and safety. Additionally, individual factors such as age, sex, genetic makeup, and health status can also impact the compound’s action

Zukünftige Richtungen

The future directions for the study of “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide” could involve further exploration of its potential applications in medicinal chemistry . Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .

Biochemische Analyse

Biochemical Properties

It is known that imidazo[1,2-a]pyrimidine derivatives have been used as COX-2 (cyclooxygenase-2) inhibitor pharmacophores . The COX-2 enzyme is over-expressed in response to the release of several pro-inflammatory mediators . Therefore, it is possible that N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide may interact with this enzyme and other related biomolecules.

Cellular Effects

It is known that imidazo[1,2-a]pyrimidine derivatives have shown inhibitory effects on MCF-7 breast cancer cells . Therefore, it is possible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that imidazo[1,2-a]pyrimidine derivatives can act as covalent anticancer agents . Therefore, it is possible that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that imidazo[1,2-a]pyrimidine derivatives can be synthesized via various chemosynthetic methodologies . Therefore, it is possible that the effects of this compound may change over time in laboratory settings.

Dosage Effects in Animal Models

It is known that imidazo[1,2-a]pyrimidine derivatives have shown dose-dependent anti-nociceptive activity . Therefore, it is possible that this compound may have similar dosage effects in animal models.

Metabolic Pathways

It is known that imidazo[1,2-a]pyrimidine derivatives can be synthesized via various chemosynthetic methodologies . Therefore, it is possible that this compound may be involved in similar metabolic pathways.

Transport and Distribution

It is known that imidazo[1,2-a]pyrimidine derivatives can be synthesized via various chemosynthetic methodologies . Therefore, it is possible that this compound may have similar transport and distribution properties.

Subcellular Localization

It is known that imidazo[1,2-a]pyrimidine derivatives can be synthesized via various chemosynthetic methodologies . Therefore, it is possible that this compound may have similar subcellular localization properties.

Eigenschaften

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-3-15(21)18-12-9-11(5-6-14(12)22-2)13-10-20-8-4-7-17-16(20)19-13/h4-10H,3H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYZYFUBEPKRNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

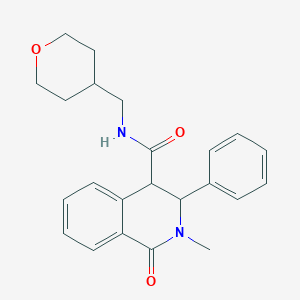

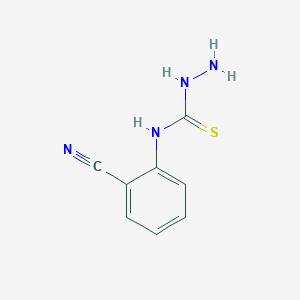

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2973538.png)

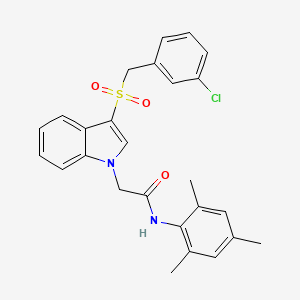

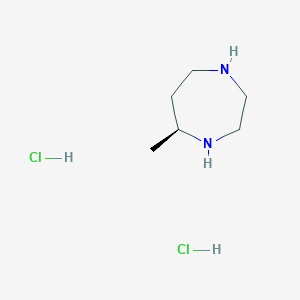

![2-Chloro-N-[3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]acetamide](/img/structure/B2973546.png)

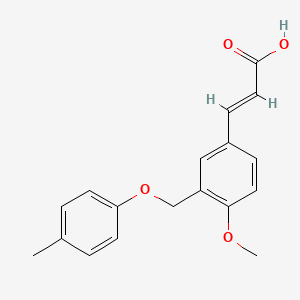

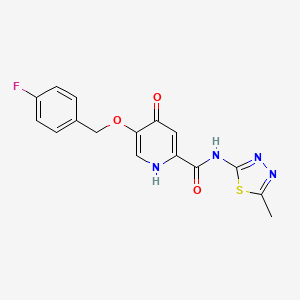

![N-1,3-benzodioxol-5-yl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2973548.png)

![1-Butyl-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2973549.png)

![1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2973551.png)